Benzoic acid, 4-(diphenylphosphino)-, methyl ester
Overview
Description
Benzoic acid, 4-(diphenylphosphino)-, methyl ester is an organic compound that features a benzoic acid moiety substituted with a diphenylphosphino group at the para position and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(diphenylphosphino)-, methyl ester can be achieved through the Mitsunobu reaction. This reaction involves the dehydrative coupling of a primary or secondary alcohol with a pronucleophile, mediated by a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine . For this specific compound, the reaction typically involves the use of 4-(diphenylphosphino)benzoic acid and methanol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of the Mitsunobu reaction can be scaled up for industrial applications. This involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(diphenylphosphino)-, methyl ester undergoes several types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form a phosphine oxide.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products Formed
Oxidation: Formation of the corresponding phosphine oxide.
Substitution: Formation of substituted esters or amides.
Hydrolysis: Formation of benzoic acid and methanol.
Scientific Research Applications
Benzoic acid, 4-(diphenylphosphino)-, methyl ester has several scientific research applications:
Chemistry: Used as a ligand in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(diphenylphosphino)-, methyl ester primarily involves its role as a ligand in catalytic reactions. The diphenylphosphino group coordinates with metal centers, such as palladium, to form active catalytic complexes. These complexes facilitate various organic transformations, including cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-(diphenylphosphino)-: Lacks the methyl ester group but shares similar phosphine ligand properties.
Benzoic acid, 4-(diphenylphosphoryl)-: Contains a phosphoryl group instead of a phosphino group, leading to different reactivity.
Benzoic acid, 4-(diphenylphosphino)-, ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester group.
Uniqueness
Benzoic acid, 4-(diphenylphosphino)-, methyl ester is unique due to its combination of a phosphine ligand and an ester functional group. This dual functionality allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 4-diphenylphosphanylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17O2P/c1-22-20(21)16-12-14-19(15-13-16)23(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCISAPWELCFSQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17O2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457399 | |
Record name | Benzoic acid, 4-(diphenylphosphino)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5032-51-9 | |
Record name | Benzoic acid, 4-(diphenylphosphino)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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